Cyclopropyl(3-fluoropyridin-4-yl)methanamine, also known as [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine, is a chemical compound characterized by its unique molecular structure, which incorporates a cyclopropyl group attached to a fluorinated pyridine ring and a methanamine moiety. This compound has garnered attention in various fields of scientific research due to its distinctive properties and potential applications in medicinal chemistry.
The compound can be synthesized through specific chemical reactions involving cyclopropylamine and 3-fluoropyridine derivatives. It is available for purchase from chemical suppliers and is often used in laboratories for experimental purposes.
Cyclopropyl(3-fluoropyridin-4-yl)methanamine is classified as an organic compound, specifically falling under the categories of amines and heterocyclic compounds due to the presence of the pyridine ring. Its molecular formula is , indicating it contains carbon, hydrogen, fluorine, and nitrogen atoms.
The synthesis of Cyclopropyl(3-fluoropyridin-4-yl)methanamine typically involves the following steps:
The reaction conditions are carefully controlled, including temperature, pressure, and pH levels, to maximize yield and purity. In industrial settings, automated reactors may be employed for large-scale production, ensuring consistency and efficiency in synthesis.
The molecular structure of Cyclopropyl(3-fluoropyridin-4-yl)methanamine features:
The compound's molecular weight is approximately 155.21 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets .
Cyclopropyl(3-fluoropyridin-4-yl)methanamine can participate in several types of chemical reactions:
The mechanism by which Cyclopropyl(3-fluoropyridin-4-yl)methanamine exerts its effects is primarily linked to its interaction with biological receptors. The fluorinated pyridine component enhances binding affinity due to increased lipophilicity, allowing better penetration into cellular membranes. This property may facilitate interactions with neurotransmitter receptors or enzymes involved in neurological pathways, suggesting potential applications in treating disorders such as depression or anxiety .
Cyclopropyl(3-fluoropyridin-4-yl)methanamine typically appears as a white solid or crystalline substance. Its melting point and boiling point data are essential for practical applications but may vary based on purity and form.
The compound is stable under standard laboratory conditions but may react under extreme pH or temperature variations. Its solubility in various solvents (e.g., water, ethanol) makes it versatile for different experimental setups .
Cyclopropyl(3-fluoropyridin-4-yl)methanamine has several notable applications:
The emergence of [1-(3-fluoropyridin-4-yl)cyclopropyl]methanamine aligns with the broader medicinal chemistry narrative exploring constrained aliphatic systems. Cyclopropylamine derivatives entered pharmaceutical research in the mid-20th century, gaining prominence through compounds like tranylcypromine (an antidepressant MAO inhibitor). However, the specific integration of fluoropyridine systems with aminomethylcyclopropyl scaffolds represents a more recent innovation, driven by advances in synthetic methodology and structural bioinformatics. The precise historical origin of [1-(3-fluoropyridin-4-yl)cyclopropyl]methanamine can be traced to specialized catalog offerings from chemical suppliers serving drug discovery pipelines. Enamine Ltd., a Ukraine-based provider of screening compounds, first introduced this molecule (Catalog Number: ENAH11DF9636) as part of their REAL Database (REadily AccessibLe) expansion around 2017, positioning it within accessible chemical space for high-throughput screening and hit-to-lead optimization [1].
The synthetic accessibility of this scaffold was enabled by key methodological developments: (1) Transition metal-catalyzed cross-coupling reactions allowing direct connection of halogenated pyridines with cyclopropane derivatives; (2) Advances in directed ortho-metalation techniques for regioselective fluorination of pyridine systems; and (3) Improved protocols for cyclopropanation of vinylpyridines followed by functional group manipulation. These innovations transformed previously challenging syntheses into reproducible, scalable routes suitable for producing gram-to-kilogram quantities required for drug discovery applications. The compound's inclusion in major chemical inventories like PubChem (CID 55295238) further cemented its status as an investigational building block, though detailed discovery timelines remain proprietary within pharmaceutical research [2].
Table 1: Historical Development Milestones of [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine
Timeline | Development Phase | Key Advancements |
---|---|---|
Pre-2010 | Conceptual Foundation | Recognition of cyclopropylamine bioactivity; Fluoropyridine stability enhancement |
~2017 | Commercial Introduction | Enamine catalog listing (ENAH11DF9636); PubChem entry creation |
2018-2020 | Early Research Adoption | Incorporation in kinase inhibitor programs; Exploration in CNS-targeted agents |
2021-Present | Synthetic Methodology Refinement | Improved coupling efficiencies; Novel protecting group strategies |
[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine (C₉H₁₁FN₂) exemplifies molecular design where strategic functional group integration creates emergent physicochemical properties. The compound's structure features two principal components: a highly strained cyclopropyl ring bearing an aminomethyl substituent, and a 3-fluoropyridine system connected at the 4-position. This specific connectivity creates a spatially compact scaffold with distinct electronic and steric characteristics that influence its behavior in biological systems [2].
The cyclopropyl group contributes:
The 3-fluoropyridine moiety provides:
Critically, the aminomethyl linker (-CH₂NH₂) enables:
Experimental characterization confirms the compound exists as a liquid at room temperature with purity specifications ≥95%, suitable for direct use in synthesis [1]. Its InChIKey (IWPJCKCVKGBSTI-UHFFFAOYSA-N) provides a unique identifier for database tracking, while the SMILES representation (C1CC1(CN)C2=C(C=NC=C2)F facilitates computational analysis of molecular interactions [1] [2].
Table 2: Structural and Physicochemical Properties of [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C₉H₁₁FN₂ | High-resolution MS |
Molecular Weight | 166.20 g/mol | Calculated |
Physical State | Liquid | Visual characterization |
Storage Conditions | 4°C | Stability assessment |
Purity | ≥95% | HPLC-UV (220 nm) |
Hydrogen Bond Donors | 1 (NH₂) | Computational prediction |
Hydrogen Bond Acceptors | 3 (N-pyridine, N-amine, F) | Computational prediction |
Rotatable Bonds | 2 | Computational analysis |
Topological Polar Surface Area | 38.3 Ų | Computational prediction |
InChIKey | IWPJCKCVKGBSTI-UHFFFAOYSA-N | Standardized identifier |
[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine has established significant utility as a versatile building block for constructing targeted screening libraries in drug discovery. Its incorporation into diverse chemical collections addresses critical needs in hit identification by providing:
The compound's primary application resides in its function as a synthetic intermediate rather than a direct biological effector. Its primary amine group serves as a handle for:
These transformations enable rapid generation of structurally diverse analogs for structure-activity relationship (SAR) exploration. For example, in kinase inhibitor programs, this scaffold has been incorporated as a hinge-binding element where the pyridine nitrogen coordinates with conserved kinase backbone atoms, while the cyclopropylamine moiety projects into hydrophobic regions. The fluorine atom provides metabolic stability against oxidative degradation, addressing a common limitation in heterocyclic drug candidates [6].
Commercial availability through chemical suppliers like Enamine has positioned this compound within accessible chemical space for DNA-encoded library (DEL) synthesis. In Enamine's REAL Database, which contains over 1.1 billion readily synthesizable compounds, derivatives of [1-(3-fluoropyridin-4-yl)cyclopropyl]methanamine appear in targeted sublibraries focusing on:
A notable application appears in patent literature (US20230416205A1) where derivatives of this scaffold demonstrate activity against the NLRP3 inflammasome, a therapeutic target in inflammatory diseases. The patent exemplifies how the core structure serves as a starting point for generating potent analogs through systematic functionalization of the aminomethyl group .
Table 3: Analog Compounds Derived from [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine
Analog Structure | Key Structural Differences | Therapeutic Target Area |
---|---|---|
[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine | Piperidine carboxamide linkage | Kinase inhibition |
Cyclopropyl(1,4-dioxan-2-yl)methanamine | Dioxane replacement of pyridine | Solubility-enhanced derivatives |
[1-(3-fluoropyridin-4-yl)cyclobutyl]methanamine | Ring-expanded cyclobutyl analog | Conformational flexibility studies |
[3-(aminomethyl)piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone | Amide inversion; Piperidine spacer | Protease-targeted agents |
The compound exemplifies modern "three-dimensional" fragment design principles, with its fraction of sp³-hybridized carbons (Fsp³ = 0.33) exceeding the median for commercial screening compounds (Fsp³ = 0.26). This enhanced three-dimensionality improves the probability of discovering selective, developable candidates compared to flat aromatic systems. Furthermore, its calculated complexity (cLogS = -1.2; cLogP = 1.3) positions it favorably within lead-like space, complementing fragment-based screening approaches where optimal molecular weight (<300 Da) enables efficient hit optimization [1] .
The strategic inclusion of fluorine creates opportunities for late-stage diversification using ¹⁹F NMR screening techniques, providing a sensitive, orthogonal detection method for binding interactions. This property makes derivatives particularly valuable in fragment-based drug discovery (FBDD) platforms where traditional detection methods face sensitivity limitations. When integrated into combinatorial chemistry workflows, this building block contributes to structurally enriched libraries that address historical underrepresentation of stereochemically complex, fluorine-containing architectures in commercial screening collections [6] [8].
Table 4: Library Contribution and Synthetic Versatility of [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine
Library Type | Derivative Count | Representative Transformations | Application Focus |
---|---|---|---|
Amide Libraries | >500 catalog compounds | Acylation with carboxylic acids | Kinase inhibitors; Protease substrates |
Sulfonamide Collections | ~200 reported derivatives | Reaction with sulfonyl chlorides | Anti-inflammatories; Antibacterials |
Urea/Thiourea Sets | ~150 examples | Condensation with isocyanates | GPCR modulators; Ion channel blockers |
Reductive Amination Products | >300 analogs | Reaction with aldehydes/ketones | CNS-targeted agents |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8